2,4-Diamino-5-(4-fluorobenzyl)pyrimidine
Description
Evolution of 2,4-Diaminopyrimidine (B92962) Scaffolds in Biochemical Research
The journey of 2,4-diaminopyrimidine scaffolds in biochemical research is marked by a significant evolution from broad-spectrum antibacterial agents to highly selective inhibitors of specific enzymes. Initially recognized for their antifolate activity, these compounds have been instrumental in the development of drugs that target dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. nih.govmdpi.comnih.gov The classic non-classical DHFR inhibitor, trimethoprim (B1683648), which features the 2,4-diaminopyrimidine core, exemplifies the early success in this area. mdpi.comnih.gov
Over time, research has expanded beyond antibacterial applications to explore the potential of 2,4-diaminopyrimidine derivatives as inhibitors of various kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer. rsc.orgmdpi.comnih.gov This has led to the design of potent and selective inhibitors for targets such as cyclin-dependent kinases (CDKs), MAP kinase-activated protein kinase 2 (MK2), and hematopoietic progenitor kinase 1 (HPK1). nih.govacs.orgnih.govnih.govnih.gov The development of these inhibitors often involves intricate structural modifications to the core scaffold to achieve desired potency and selectivity. nih.govnih.gov
Furthermore, the versatility of the 2,4-diaminopyrimidine scaffold has been demonstrated in its application as antagonists for various receptors and its use in the development of compounds targeting other enzymes like caspase-1, which is implicated in inflammatory diseases. nih.govresearchgate.net The evolution of this scaffold is a testament to the power of medicinal chemistry in refining a core structure to interact with an expanding array of biological targets, leading to the development of novel therapeutic candidates for a wide range of diseases.
Significance of the 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine Core in Structure-Based Design
The this compound core is a key pharmacophore in structure-based drug design, particularly for targeting enzymes like dihydrofolate reductase (DHFR). The 2,4-diamino groups are crucial for establishing key hydrogen bonding interactions within the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. The 5-benzyl substituent occupies a hydrophobic pocket in the enzyme, and modifications to this group can significantly influence binding affinity and selectivity.
The introduction of a fluorine atom at the para-position of the benzyl (B1604629) ring is a strategic modification. Fluorine's high electronegativity can alter the electronic properties of the benzyl ring, potentially leading to more favorable interactions with the enzyme. cardiff.ac.uk Furthermore, the small size of the fluorine atom allows it to be well-tolerated within the binding site, and its introduction can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.
Structure-based design efforts have utilized the crystal structures of target enzymes complexed with 2,4-diaminopyrimidine inhibitors to guide the synthesis of more potent and selective analogs. nih.govnih.govcardiff.ac.uk For instance, the orientation of the 5-benzyl group can be optimized to maximize van der Waals contacts and exploit specific features of the enzyme's active site. The understanding of these interactions at a molecular level is critical for the rational design of next-generation inhibitors based on the 2,4-diamino-5-benzylpyrimidine scaffold.
Overview of Research Trajectories for this compound and its Analogs
Research involving 2,4-diamino-5-benzylpyrimidine analogs, including the 4-fluoro substituted variant, has primarily focused on the development of potent and selective inhibitors of various enzymes, most notably DHFR from different species and a range of protein kinases.
In the context of DHFR inhibition, research has aimed at developing agents effective against microbial pathogens, including those resistant to existing drugs. nih.govnih.gov Studies have explored a wide range of substituents on the benzyl ring to enhance binding affinity and selectivity for the microbial enzyme over the human counterpart. nih.gov The synthesis of analogs with varied substitution patterns on the pyrimidine (B1678525) ring has also been a key strategy. mdpi.com
More recently, the 2,4-diaminopyrimidine scaffold has been extensively investigated as a platform for designing kinase inhibitors for cancer therapy and other diseases. rsc.orgnih.govnih.gov Research trajectories in this area involve the synthesis of libraries of 2,4-diaminopyrimidine derivatives with diverse substitutions at the 5-position to probe the ATP-binding site of different kinases. mdpi.comnih.govnih.gov The goal is to identify compounds with high selectivity for a specific kinase to minimize off-target effects. For example, derivatives have been designed as potent inhibitors of CDK7, CDK9, and HPK1, demonstrating the broad applicability of this scaffold in kinase inhibitor design. acs.orgnih.govnih.gov The exploration of different heterocyclic systems attached to the 2,4-diaminopyrimidine core represents another active area of research aimed at discovering novel chemical space for therapeutic intervention. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLUGRQFFCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566744 | |
| Record name | 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-06-6 | |
| Record name | 5-[(4-Fluorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Diamino 5 4 Fluorobenzyl Pyrimidine and Its Analogs
Classical and Modern Synthetic Routes to the 2,4-Diaminopyrimidine (B92962) Core
The fundamental 2,4-diaminopyrimidine structure is accessible through various synthetic pathways, ranging from classical condensation reactions to modern catalytic methods.
Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an efficient approach to heterocyclic synthesis. The construction of the pyrimidine (B1678525) ring often involves the condensation of a three-carbon component with a source of the N-C-N fragment, typically guanidine (B92328). google.com A classical approach involves the reaction of a β-alkoxyacrylonitrile or a related cyanoacetaldehyde acetal (B89532) with guanidine. google.com For instance, the synthesis of 2,4-diaminopyrimidine can be achieved by reacting β-ethoxyacrylonitrile with guanidine. google.com
More contemporary MCRs may employ microwave irradiation to accelerate reaction times and improve yields. For example, a one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone has been facilitated by microwave irradiation to produce pyrimido[4,5-b]quinolin-6(7H)-ones, showcasing the utility of MCRs in building complex fused pyrimidine systems. rsc.org The mechanism of such reactions often proceeds through sequential steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov
A general and widely used method for constructing the 2,4-diaminopyrimidine ring is the condensation of guanidine with a β-keto ester or a related 1,3-dielectrophilic species. This approach allows for the introduction of substituents at the C-5 and C-6 positions of the pyrimidine ring depending on the choice of the three-carbon synthon.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis and functionalization of the 2,4-diaminopyrimidine core. nih.govnih.gov These reactions are particularly crucial for forming C-C bonds, which can be challenging to achieve on electron-deficient azine rings through traditional methods. nih.gov
The Suzuki reaction is frequently employed to introduce aryl or benzyl (B1604629) groups at the C-5 position. nih.gov This typically involves the coupling of a 5-halo-2,4-diaminopyrimidine (commonly 5-iodo or 5-bromo) with a suitable boronic acid. nih.gov Researchers have found that using 5-iodo-2,4-diaminopyrimidine precursors often leads to better outcomes in Suzuki couplings compared to their 5-bromo counterparts. nih.gov Various palladium catalysts, bases, and solvent systems have been optimized for these transformations. nih.gov
Another important palladium-catalyzed method is the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction has been used to synthesize 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines from 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine, demonstrating its utility in elaborating the C-5 substituent. nih.gov Additionally, palladium(0)-catalyzed reactions involving organozinc reagents have been developed for the synthesis of related quinazoline (B50416) systems. nih.gov
Achieving regioselectivity is a key challenge in pyrimidine chemistry due to the presence of multiple reactive sites. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, especially when activated by a leaving group like a halogen. researchgate.net Nucleophilic attack is often strongly preferred at the C-4 position over the C-2 position in halopyrimidines. researchgate.net
For functionalization at the C-5 position, an electrophilic substitution approach is required. Direct halogenation is a common strategy to install a handle for subsequent cross-coupling reactions. For example, the C-5 position of 2,4-diamino-6-substituted pyrimidines can be selectively iodinated using N-iodosuccinimide (NIS) in excellent yields. nih.gov This 5-iodo intermediate is a versatile precursor for introducing a wide range of substituents via palladium-catalyzed reactions. nih.govmdpi.com More recent methods have explored regioselective C-H functionalization. For instance, directed metalation using specialized bases like TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) can achieve highly regioselective zincation at the C-2 position, which can then be trapped with various electrophiles. nih.gov
Specific Synthesis of 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine Derivatives
The synthesis of the title compound and its derivatives leverages the foundational reactions described above, focusing on methods to install the specific 4-fluorobenzyl group and to further modify the pyrimidine scaffold.
There are two primary strategies for introducing the 4-fluorobenzyl group at the C-5 position of the 2,4-diaminopyrimidine ring: building the ring with the substituent already in place or adding the substituent to a pre-formed pyrimidine core.
A direct synthesis involves the condensation of guanidine with a β-substituted carbonyl compound or nitrile that already contains the 4-fluorobenzyl group. A patented process describes the preparation of 2,4-diamino-5-(substituted benzyl)-pyrimidines by treating a correspondingly substituted α-alkoxymethylcinnamonitrile with an alkali metal alkoxide, followed by reaction with guanidine. google.com This method constructs the final molecule in a convergent manner.
Alternatively, and more commonly for creating analogs for structure-activity relationship (SAR) studies, the 4-fluorobenzyl group is introduced onto a functionalized pyrimidine ring. The most prevalent method is the palladium-catalyzed Suzuki coupling reaction. This involves reacting a 5-halo-2,4-diaminopyrimidine, such as 2,4-diamino-5-iodopyrimidine, with 4-fluorobenzylboronic acid in the presence of a palladium catalyst and a base. nih.gov
The C-5 position of 2,4-diaminopyrimidines is a critical site for modification to modulate biological activity. Starting from a C-5 halide, typically an iodide, a vast array of derivatives can be synthesized using palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki reaction is particularly powerful in this context, allowing for the introduction of diverse aryl and heteroaryl groups. nih.govmdpi.com By using a library of substituted phenylboronic acids, chemists can systematically explore the effect of different substituents on the benzyl ring. nih.govmdpi.com
The table below summarizes the results of Suzuki coupling reactions between 5-iodo-2,4-diamino-6-substituted pyrimidines and various substituted phenylboronic acids, illustrating the broad scope of this derivatization strategy. nih.gov
| Entry | Arylboronic Acid Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Cl | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 91 | nih.gov |
| 2 | 3-F | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 99 | nih.gov |
| 3 | 4-F | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 92 | nih.gov |
| 4 | 4-CH₃ | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 85 | nih.gov |
| 5 | 4-OCH₃ | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 88 | nih.gov |
| 6 | 4-CF₃ | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 78 | nih.gov |
| 7 | 3-Cl, 4-F | Pd(dbpf)Cl₂, K₂CO₃, THF/H₂O, 70°C, 20h | 64 | nih.govmdpi.com |
| 8 | 2-F | Pd(dbpf)Cl₂, K₂CO₃, EtOH/Toluene/H₂O, 90°C, 24h | 51 | nih.gov |
Further derivatization can be achieved through multi-step sequences. For example, a Sonogashira coupling can install an alkyne at the C-5 position, which can then be further modified, for instance, by catalytic hydrogenation. nih.gov This highlights the synthetic flexibility available for creating diverse analogs of this compound for biological evaluation.
Preparation of Labeled this compound Derivatives for Research Probes
The synthesis of isotopically labeled compounds is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates and for use as probes in molecular imaging techniques like Positron Emission Tomography (PET). nih.govopenmedscience.com For a molecule such as this compound, labeling can be achieved by incorporating isotopes like Carbon-14 (¹⁴C) for metabolic studies or Fluorine-18 (¹⁸F) for PET imaging. nih.govnih.gov
Carbon-14 (¹⁴C) Labeling: ¹⁴C is the standard isotope for tracking organic molecules in metabolic and pharmacokinetic studies due to its long half-life and the fact that its incorporation does not alter the compound's chemical properties. nih.govopenmedscience.comopenmedscience.com Late-stage labeling is often preferred as it reduces the handling of radioactive materials and is more cost-effective. almacgroup.com A potential strategy for labeling the this compound structure would involve introducing the ¹⁴C isotope at a metabolically stable position. This could be accomplished through several routes:
Using [¹⁴C]-Guanidine: The pyrimidine ring can be constructed using commercially available [¹⁴C]-guanidine, which would react with a suitable β-keto nitrile precursor, such as 2-(4-fluorobenzyl)-3-oxopropanenitrile. This would place the ¹⁴C label within the pyrimidine core.
Using a Labeled Benzyl Precursor: Alternatively, the benzyl moiety could be labeled. This would involve synthesizing [¹⁴C]-4-fluorobenzyl bromide from a precursor like [¹⁴C]-4-fluorotoluene. This labeled benzyl group could then be introduced via established synthetic routes for 5-benzylpyrimidines. google.com
The primary source for generating these labeled starting materials is often barium [¹⁴C]-carbonate, which can be converted into a variety of essential building blocks. almacgroup.com
Fluorine-18 (¹⁸F) Labeling for PET Probes: Fluorine-18 is a positron-emitting radionuclide with an ideal half-life (109.8 minutes) for PET imaging, a technique that provides quantitative images of a radiotracer's biodistribution in vivo. nih.govfrontiersin.org Given that the target molecule already contains a stable fluorine atom, a common strategy for creating an ¹⁸F-labeled analog for PET would be to replace this ¹⁹F atom with ¹⁸F. However, direct aromatic nucleophilic substitution on an unactivated fluorobenzene (B45895) ring is challenging.
A more viable approach is the late-stage radiofluorination of a suitable precursor. This typically involves a nucleophilic substitution reaction using cyclotron-produced [¹⁸F]fluoride. A precursor for this compound could be designed with a leaving group, such as a nitro or a trimethylammonium group, at the 4-position of the benzyl ring.
A plausible synthetic sequence for producing [¹⁸F]-2,4-Diamino-5-(4-fluorobenzyl)pyrimidine would be:
Synthesis of a precursor molecule, for example, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine or 2,4-Diamino-5-(4-(trimethylammonium)benzyl)pyrimidine .
Nucleophilic aromatic substitution where the precursor is reacted with K[¹⁸F]F-Kryptofix 2.2.2 complex in an appropriate solvent. The nitro or trimethylammonium group is displaced by the [¹⁸F]fluoride ion to yield the desired radiotracer. nih.gov
This one-pot, two-step method, similar to those developed for other ¹⁸F-labeled PET tracers, would allow for the efficient production of the radiolabeled compound with high specific activity suitable for imaging studies. nih.gov
Synthetic Optimization and Green Chemistry Approaches in 2,4-Diaminopyrimidine Synthesis
Optimizing synthetic routes to reduce waste, shorten reaction times, and improve yields is a central theme in modern medicinal chemistry. For the synthesis of 2,4-diaminopyrimidine derivatives, green chemistry approaches such as microwave-assisted synthesis and the development of efficient catalytic systems are actively explored.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner product profiles, and significantly reduced reaction times compared to conventional heating methods. openmedscience.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like diaminopyrimidines.
The synthesis of 2,4-diaminopyrimidine scaffolds can be achieved through a microwave-assisted, one-pot, three-component reaction. For instance, the condensation of chalcones with guanidine nitrate (B79036) under microwave irradiation provides a rapid and efficient route to aminopyrimidines. acs.org In other work, a two-step process under microwave irradiation, involving an initial aldol (B89426) condensation followed by a ring-closing condensation with guanidine hydrochloride, was used to successfully synthesize a series of 2-amino-4,6-diarylpyrimidine derivatives. nih.gov This method highlights the advantages of microwave heating in producing intermediate chalcones and the final pyrimidine products efficiently. nih.gov
Another example involves the microwave-assisted Heck reaction to couple 2,4-diamino-5-iodobenzylpyrimidine with various alkenes. openmedscience.com This method proved superior to conventional heating, requiring less solvent and catalyst while providing higher yields and fewer side products in dramatically shorter reaction times (60-80 minutes vs. conventional methods that can take many hours). openmedscience.com
Table 1: Examples of Microwave-Assisted Synthesis of Diaminopyrimidine Derivatives
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Heck Coupling | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine + Phthalazine derivatives | (Ph₃P)₂PdCl₂, N-ethylpiperidine, DMF | 60-80 min | >70% | openmedscience.com |
| Condensation | Chalcones + Guanidine Nitrate | Zinc Chloride | 3 min | 33-56% | acs.org |
| Condensation | Benzaldehydes + Acetophenones + Guanidine HCl | Two-step process | Not Specified | Good | nih.gov |
| Multicomponent | Aromatic aldehydes + 6-amino-2,4-dimethoxypyrimidine + Dimedone | Glacial Acetic Acid | 5 min | 84% | nih.gov |
The choice of catalyst and the optimization of reaction conditions are critical for achieving high efficiency and selectivity in the synthesis of complex molecules like this compound. Research has focused on various catalytic systems, including metal-based catalysts for both pyrimidine core formation and subsequent functionalization.
For the introduction of the 5-benzyl group, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed. The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives has been optimized by screening different catalysts (e.g., Pd(PPh₃)₄, Pd(dbpf)Cl₂), bases (e.g., K₂CO₃, K₂HPO₄), and solvent systems (e.g., EtOH/Toluene/H₂O, THF/H₂O). openmedscience.com It was found that using a 5-iodo-2,4-diaminopyrimidine precursor with a Pd(dbpf)Cl₂ catalyst and K₂CO₃ as the base provided moderate to good yields (51-99%) for the coupling with various substituted phenylboronic acids. openmedscience.com
In the context of green chemistry, heterogeneous catalysts are of great interest as they can be easily recovered and reused. For example, nano-CoCr₂O₄ has been shown to be an efficient catalyst for the N-oxidation of diaminopyrimidine derivatives, a key step in the synthesis of related compounds like Minoxidil. This catalyst demonstrated high yields (95%) and could be recycled for multiple consecutive cycles without a significant loss of activity.
Another critical step that has been optimized is the chlorination of the pyrimidine ring, a common transformation to create a reactive intermediate for further modification. The reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride can be catalyzed by diisopropylethylamine to improve yield and simplify the process. Furthermore, the synthesis of the 2,4-diamino-6-hydroxypyrimidine precursor itself has been optimized by using sodium methoxide (B1231860) as a base and carefully controlling the pH during workup to significantly improve yields.
Table 2: Catalyst Systems and Conditions for Diaminopyrimidine Synthesis
| Reaction Step | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dbpf)Cl₂ | K₂CO₃ | THF/H₂O | 70 °C | 51-99% | openmedscience.com |
| N-Oxidation | Sodium Tungstate | - | Methanol | Reflux | 92% | nih.gov |
| N-Oxidation | Nano-CoCr₂O₄ | - | Ethanol | Reflux | 95% | |
| Chlorination | Diisopropylethylamine | - | Phosphorus Oxychloride | Not Specified | High | |
| Cyclization | - | Sodium Methoxide | Methanol | Reflux | High |
Biochemical and Molecular Interactions of 2,4 Diamino 5 4 Fluorobenzyl Pyrimidine Derivatives
Enzyme Inhibition Profiles
The 2,4-diaminopyrimidine (B92962) core is a key pharmacophore that mimics the binding of endogenous substrates to the active sites of several enzymes. The nature and position of substituents on this core structure significantly influence the potency and selectivity of inhibition.
Dihydrofolate Reductase (DHFR) Inhibition by 2,4-Diaminopyrimidines
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for antimicrobial and anticancer therapies. mdpi.commdpi.com The 2,4-diaminopyrimidine structure is a well-established inhibitor of DHFR. researchgate.net
2,4-Diamino-5-benzylpyrimidine derivatives have been extensively studied as inhibitors of bacterial DHFR. The antibacterial agent trimethoprim (B1683648), a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is a classic example of a potent and selective bacterial DHFR inhibitor. mdpi.com The selectivity of these inhibitors for bacterial DHFR over the human counterpart is a critical aspect of their therapeutic utility.
Inhibitory Activity of Selected 2,4-Diaminopyrimidine Derivatives against Bacterial DHFR
| Compound/Derivative | Bacterial Species | IC50/Ki | Selectivity (Bacterial vs. Mammalian) |
| Trimethoprim | E. coli | - | High |
| 2,4-diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | E. coli | Ki 13-fold lower than Trimethoprim | 10-fold higher than Trimethoprim |
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a DHFR enzyme (mt-DHFR) that is a validated drug target. core.ac.ukbath.ac.uk The development of selective mt-DHFR inhibitors is a key strategy in the search for new anti-tuberculosis drugs. nih.govbiointerfaceresearch.com The 2,4-diaminopyrimidine scaffold has been a foundation for the design of numerous mt-DHFR inhibitors. researchgate.net
Direct inhibitory data for 2,4-diamino-5-(4-fluorobenzyl)pyrimidine against mt-DHFR is not specified in the available literature. However, studies on related analogues provide a basis for understanding its potential activity. For example, a series of 2,4-diamino-5-phenylpyrimidine derivatives were synthesized and evaluated for their ability to inhibit mt-DHFR, with the aim of increasing lipophilicity and binding affinity. bath.ac.uk Another study identified a novel 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine derivative with a potent IC50 of 6 nM against mt-DHFR. nih.gov The structural similarities between these potent inhibitors and this compound suggest that the latter could also exhibit inhibitory activity against mt-DHFR.
Inhibitory Activity of Selected Compounds against M. tuberculosis DHFR
| Compound | mt-DHFR IC50 | h-DHFR IC50 |
| Compound 15 | 111 nM | 1015 nM |
| Compound 16 | 177 nM | 1955 nM |
| Ceritinib derivative 43 | ~5.0 µM | - |
| Ceritinib derivative 44 | ~5.0 µM | - |
| Ceritinib derivative 45 | ~5.0 µM | - |
Studies on avian DHFR provide insights into the selectivity of DHFR inhibitors across different species. Chicken liver DHFR is often used as a representative avian enzyme in comparative studies. nih.gov Research on 2,4-diamino-5-benzylpyrimidine analogues has shown that the profiles of activity against rat and chicken DHFR are remarkably similar, suggesting a high degree of conservation in the active sites of these vertebrate enzymes. nih.gov The environment of the active site in chicken DHFR is considered more hydrophobic compared to that of E. coli DHFR. nih.gov
While no specific inhibitory data for this compound against avian DHFR has been reported, the general trend observed for 2,4-diamino-5-benzylpyrimidines is that they are significantly less active against vertebrate DHFRs compared to microbial enzymes. nih.gov This selectivity is a crucial factor for the development of safe antimicrobial agents.
The interaction of 2,4-diaminopyrimidine derivatives with human DHFR (h-DHFR) is a critical determinant of their potential for toxicity and their application as anticancer agents. While high affinity for h-DHFR is desirable for cancer chemotherapy, it is an unwanted side effect for antimicrobial drugs. The structure of h-DHFR in complex with various inhibitors has been extensively studied to guide the design of selective compounds. mdpi.com
Specific IC50 or Ki values for this compound against h-DHFR are not available in the public domain. However, a study on trimethoprim analogues provides valuable comparative data. In this study, a derivative with a 4'-chloro substitution on the benzene (B151609) ring (compound 16 ) showed an IC50 of 1.01 µM against h-DHFR. mdpi.com Given the similar electronic properties of fluorine and chlorine, it can be inferred that the 4-fluoro analogue would exhibit comparable activity. Another study on 2,4-diamino-5-benzylpyrimidines noted that substitutions at the meta position of the benzyl (B1604629) ring are generally preferred for potent inhibition of bovine liver DHFR, which shares high homology with h-DHFR. nih.gov
Inhibitory Activity of Selected Trimethoprim Analogues against Human DHFR
| Compound | Substitution on Benzene Ring | h-DHFR IC50 (µM) |
| 4 | 3'-Cl | 5.02 |
| 7 | 3',4',5'-trimethoxy | 3.02 |
| 16 | 4'-Cl | 1.01 |
Kinase Inhibition by 2,4-Diaminopyrimidine Scaffolds
The 2,4-diaminopyrimidine scaffold has also emerged as a versatile platform for the development of potent inhibitors of various protein kinases. Kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
While there is no specific information available on the kinase inhibitory profile of this compound, numerous studies have demonstrated the potential of the broader 2,4-diaminopyrimidine class as kinase inhibitors. For instance, derivatives of this scaffold have been identified as potent inhibitors of c-jun N-terminal kinase (JNK), p21-activated kinase 4 (PAK4), and protein kinase C theta (PKCθ). nih.govnih.govnih.gov
One study on 2,4-diamino-5-fluoropyrimidine derivatives as PKCθ inhibitors found that specific substitutions led to potent inhibitory activity. nih.gov Another research effort discovered novel 2,4-diaminopyrimidine derivatives with high inhibitory activities against PAK4, with IC50 values in the nanomolar range. nih.gov These findings underscore the potential of the 2,4-diaminopyrimidine core, including its fluorinated derivatives, to be developed into selective kinase inhibitors. The specific substitution pattern is crucial for determining the target kinase and the potency of inhibition. Broader screening of libraries containing 2,4-diaminopyrimidine compounds could reveal the specific kinase targets for this compound. enamine.netcaymanchem.com
Examples of Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives
| Kinase Target | Derivative Class | Reported IC50 Values |
| p21-activated kinase 4 (PAK4) | 2,4-diaminopyrimidine derivatives | 5.9 nM, 18.4 nM, 20.4 nM |
| Protein kinase C theta (PKCθ) | 2,4-diamino-5-fluoropyrimidine derivatives | Potent inhibition reported |
| c-jun N-terminal kinase (JNK) | 2,4-diaminopyrimidine derivatives | Potent inhibitors identified |
Tropomyosin Receptor Kinases (TrkA/B/C) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. rsc.org Their activation by neurotrophins like nerve growth factor (NGF) for TrkA, brain-derived neurotrophic factor (BDNF) for TrkB, and neurotrophin-3 (NT3) for TrkC is vital for neuronal cell differentiation, proliferation, and survival. rsc.orgnih.gov Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of cancers. nih.gov This has made the Trk family a significant target for therapeutic inhibitors.
Derivatives of the 2,4-diaminopyrimidine scaffold have been investigated for their potential to inhibit Trk kinases. One such derivative, 5-(4-((4-[18F]fluorobenzyl)oxy)-3-methoxy-benzyl)pyrimidine-2,4-diamine , was developed as a selective dual inhibitor for potential PET imaging of both Trk and Colony-Stimulating Factor-1 Receptor (CSF-1R). nih.gov The development of such small-molecule inhibitors, which are typically ATP-competitive, is a major focus in cancer therapy. nih.gov First-generation Trk inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have demonstrated significant clinical efficacy in treating tumors with NTRK gene fusions. nih.gov For instance, entrectinib shows potent inhibition against isolated TrkA/B/C with IC50 values in the range of 1–5 nM. nih.gov
Table 1: Inhibition of Tropomyosin Receptor Kinases by Selected Inhibitors This table provides illustrative data for known Trk inhibitors to contextualize the potency of compounds targeting this kinase family.
| Inhibitor | Target Kinase(s) | IC50 (nM) |
|---|---|---|
| Entrectinib | TrkA/B/C | 1-5 nih.gov |
Colony-Stimulating Factor-1 Receptor (CSF-1R) Inhibition
The Colony-Stimulating Factor-1 Receptor (CSF-1R) is a class III receptor tyrosine kinase essential for the differentiation, survival, and function of macrophages and their precursors. nih.govrsc.org In the context of cancer, CSF-1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which often promote a tumor-permissive and immunosuppressive microenvironment. nih.govnih.gov By targeting CSF-1R, it is possible to modulate the activity of these macrophages, representing an attractive strategy for cancer immunotherapy. rsc.orgnih.gov
As mentioned, the pyrimidine (B1678525) derivative 5-(4-((4-[18F]fluorobenzyl)oxy)-3-methoxy-benzyl)pyrimidine-2,4-diamine was identified as a dual inhibitor of both CSF-1R and Trk kinases. nih.gov The development of selective CSF-1R inhibitors has been a significant area of research. These inhibitors can block the polarization of macrophages into a pro-tumoral state and reduce their abundance in the tumor microenvironment. nih.gov The therapeutic potential of CSF-1R inhibition has been demonstrated in conditions like diffuse-type tenosynovial giant cell tumor, a disorder driven by CSF1 overexpression. nih.govnih.gov
Cyclin-Dependent Kinases (CDK2/CDK9) Inhibition
Cyclin-dependent kinases (CDKs) are serine/threonine protein kinases that are fundamental regulators of the cell cycle and gene transcription. nih.govrsc.org CDK2, in complex with cyclin E or cyclin A, is critical for the G1-S phase transition, while CDK9, complexed with cyclin T1, forms the transcription elongation factor b (P-TEFb) and plays a key role in regulating gene transcription. nih.govrsc.org Given their central role in cell proliferation, CDKs are major targets in oncology. nih.gov
Research into 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives has identified them as potent inhibitors of both CDK2 and CDK9. nih.gov A series of these compounds demonstrated significant inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov Further structure-activity relationship (SAR) studies on N2,N4-disubstituted pyrimidine-2,4-diamines led to the identification of compounds with potent dual inhibitory activity. rsc.org For example, specific derivatives showed IC50 values as low as 83 nM for CDK2/cyclin A and 65 nM for CDK9/cyclin T1. rsc.org This dual inhibition is considered therapeutically promising for the treatment of cancer. rsc.org
Table 2: Inhibitory Activity of Selected Pyrimidine-2,4-diamine Derivatives Against CDKs
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Derivative 3g | CDK2/cyclin A | 83 rsc.org |
Epidermal Growth Factor Receptor (EGFR) Interactions
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, plays a central role in cell proliferation, differentiation, and apoptosis. researchgate.net Uncontrolled activation of EGFR is a hallmark of many cancers, making it a well-established therapeutic target. researchgate.netnih.gov The pyrimidine scaffold is a common feature in many compounds designed to inhibit EGFR. researchgate.net
Fused pyrimidine systems, such as 2,4-disubstituted pyrrolo[2,3-d]pyrimidines , have been shown to be highly potent EGFR inhibitors. researchgate.net Studies have revealed that these derivatives can inhibit EGFR in the nanomolar range. For example, one derivative with a halogen substitution exhibited an EGFR IC50 of 3.76 nM. researchgate.net The binding interactions of these compounds within the ATP-binding site of the EGFR kinase domain are key to their inhibitory action. nih.gov The development of dual inhibitors targeting both EGFR and other resistance-conferring kinases like BRAFV600E is also an active area of research, with pteridine-based derivatives (related to pyrimidines) showing promise. nih.gov
Table 3: Inhibitory Activity of Selected 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine Derivatives Against EGFR
| Compound ID | EGFR IC50 (nM) |
|---|---|
| 46 | 3.76 researchgate.net |
| 47 | 5.98 researchgate.net |
BRD4 and PLK1 Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes like MYC. nih.gov Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple phases of mitosis. nih.gov Targeting both BRD4 and PLK1 simultaneously is a promising strategy for cancer therapy, as it can disrupt both gene transcription and cell division processes. nih.gov
Novel aminopyrimidine-2,4-diones and related pteridines have been designed as dual-target inhibitors of BRD4 and PLK1. nih.gov These compounds aim to combine the cell cycle arrest effects of both targets; BRD4 inhibition can induce arrest in the G0/G1 phase, while PLK1 inhibition causes arrest in the G2/M phase. nih.gov Additionally, computational studies on 2,4-diarylaminopyrimidine derivatives have explored their binding modes as PLK1 inhibitors, identifying key interactions with residues like Cys133 and Phe183 in the ATP-binding pocket. nih.gov
Cyclooxygenase (COX) Enzymes Inhibition
Cyclooxygenase (COX) enzymes, with isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. rsc.org While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and often overexpressed in inflammatory conditions and various cancers. nih.govrsc.org Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer side effects than non-selective NSAIDs. nih.gov
Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors. rsc.org In one study, two tested pyrimidine derivatives showed high selectivity for COX-2 over COX-1, with inhibitory potency comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. rsc.org Another study developed novel fluorescent COX-2 inhibitors based on a pyrimidine scaffold, identifying a compound with a COX-2 IC50 of 1.8 μM. rsc.org In silico studies have also explored dihydropyrimidinone (DHPM) derivatives as potential COX-2 inhibitors, highlighting their structural suitability for interacting with the enzyme's active site. researchgate.net
Table 4: COX-2 Inhibitory Activity of Selected Pyrimidine-Based Compounds
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | High selectivity vs. COX-1 rsc.org |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | High selectivity vs. COX-1 rsc.org |
Inhibition of O6-Alkylguanine-DNA Alkyltransferase (AGAT) by Pyrimidine Derivatives
O6-Alkylguanine-DNA alkyltransferase (AGAT), also known as MGMT, is a crucial DNA repair protein that protects cells from the cytotoxic effects of alkylating agents by removing alkyl adducts from the O6-position of guanine. nih.gov Inactivation of AGAT can enhance the efficacy of certain chemotherapeutic drugs. nih.gov
A series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives were synthesized and evaluated for their ability to inhibit human AGAT. nih.gov Within this series, compounds with a fluorobenzyl)oxy group were investigated. The study found that 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibited the strongest ability to inhibit AGAT. Its inhibitory potency was reported to be 50 times greater than that of the benchmark inhibitor O6-benzylguanine. nih.gov The research established a strong positive correlation between the ability of these pyrimidine derivatives to inhibit AGAT and their capacity to potentiate the cytotoxicity of the chemotherapeutic agent ACNU. nih.gov
Mechanistic Elucidation of Biological Target Interactions
The biological activity of 2,4-diaminopyrimidine derivatives is rooted in their specific and high-affinity interactions with the active site of DHFR. The elucidation of these mechanisms has been achieved through a combination of X-ray crystallography, molecular docking studies, and enzyme kinetic assays.
Molecular Binding Modes within Active Sites
Molecular modeling and crystallographic studies have provided detailed insights into how 2,4-diaminopyrimidine derivatives, including those with a benzyl group, bind within the DHFR active site. The binding is characterized by a conserved pattern of hydrogen bonds and significant van der Waals or hydrophobic interactions. nih.govnih.gov
The core 2,4-diaminopyrimidine ring is fundamental for anchoring the inhibitor to the enzyme. Specifically:
The N1 nitrogen and the 2-amino group of the pyrimidine ring typically form hydrogen bonds with a conserved acidic residue, such as Glutamate (Glu) or Aspartate, and a valine residue within the active site. nih.gov
The 4-amino group establishes additional hydrogen bonds with key residues, which can include isoleucine, tyrosine, and valine. nih.gov
The 5-substituent, in this case, the 4-fluorobenzyl group, extends into a more variable region of the active site, contributing significantly to binding affinity and selectivity. The fluorine atom on the benzyl ring can modulate the electronic properties and lead to specific hydrophobic or van der Waals interactions. nih.govnih.gov For instance, in related compounds, the benzyl ring engages in van der Waals contacts with residues like Phenylalanine (Phe), Alanine (Ala), and Leucine (Leu). nih.govnih.gov The specific interactions can vary depending on the target species' DHFR, a property that is exploited to design selective inhibitors. For example, in Pneumocystis carinii DHFR, the naphthalene (B1677914) ring of a similar inhibitor forms a specific hydrophobic interaction with Phe69, which is key to its selectivity over the mammalian enzyme. nih.gov
| Inhibitor Moiety | Interacting Enzyme Residue (Example) | Type of Interaction | Reference |
|---|---|---|---|
| Pyrimidine N1 | Glutamate (Glu 30) | Hydrogen Bond | nih.gov |
| 2-Amino Group | Valine (Val 8) | Hydrogen Bond | nih.gov |
| 4-Amino Group | Isoleucine (Ile 7), Tyrosine (Tyr 121) | Hydrogen Bond | nih.gov |
| 5-Benzyl Group | Phenylalanine (Phe 31, Phe 34), Leucine (Leu 22) | van der Waals / Hydrophobic | nih.govnih.gov |
Allosteric Modulation Studies (if applicable)
The primary mechanism of action for 2,4-diaminopyrimidine-based DHFR inhibitors is competitive inhibition within the enzyme's active site. nih.govresearchgate.net The literature focuses heavily on their role as orthosteric ligands, meaning they bind to the same site as the natural substrate, dihydrofolate. While allosteric modulation, where a molecule binds to a secondary site to influence the active site's function, is a known mechanism for some receptor types like purine (B94841) and pyrimidine receptors, there is limited evidence to suggest that this compound or its close analogs function as allosteric modulators of DHFR. nih.govrsc.org Their potent inhibitory activity is consistently attributed to direct competition with the substrate at the catalytic site.
Enzyme Kinetics and Inhibition Type Determination
Enzyme kinetic studies are crucial for quantifying the potency of inhibitors and determining their mechanism of inhibition. For 2,4-diaminopyrimidine derivatives, these studies consistently show them to be potent inhibitors of DHFR. nih.govnih.gov The potency is typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant).
The inhibition type is overwhelmingly determined to be competitive , where the inhibitor vies with the dihydrofolate substrate for binding to the enzyme's active site. This is consistent with the binding mode data, which shows the inhibitor occupying the same physical space as the substrate.
The inhibitory activity and selectivity of these compounds vary significantly depending on the target organism's DHFR enzyme. This selectivity is a critical aspect of drug design, aiming to maximize potency against pathogenic (e.g., bacterial, protozoal) DHFR while minimizing effects on human DHFR. For example, certain derivatives show high specificity for bacterial DHFR, with Ki values much lower than that of the well-known antibiotic Trimethoprim, and are significantly more selective for the bacterial enzyme over the human form. nih.gov P218, a 2,4-diaminopyrimidine compound, demonstrates potent activity against mycobacterial DHFRs. nih.gov
| Compound Type/Name | Target Organism/Enzyme | Inhibition Value (IC50 or Ki) | Reference |
|---|---|---|---|
| Propargyl-linked antifolates | Human DHFR | IC50 < 500 nM | nih.gov |
| P218 | M. avium DHFR | IC50 ~10 nM | nih.gov |
| P218 | M. abscessus DHFR | IC50 < 1 nM | nih.gov |
| DHFR-IN-5 (p218) | P. falciparum DHFR (quadruple mutant) | Ki = 0.54 nM | medchemexpress.com |
| DHFR-IN-5 (p218) | P. falciparum DHFR (wild-type) | IC50 = 4.6 nM | medchemexpress.com |
| Dihydroquinolylmethyl pyrimidine derivative | E. coli DHFR | Apparent Ki 13x lower than Trimethoprim | nih.gov |
Note: IC50 values for highly potent compounds may be underestimated as they approach the lower detection limit of the assay. nih.gov
Structure Activity Relationship Sar Studies on 2,4 Diamino 5 4 Fluorobenzyl Pyrimidine Scaffolds
Impact of Substitutions on the 2,4-Diaminopyrimidine (B92962) Core
The 2,4-diaminopyrimidine core is fundamental for the inhibitory activity of this class of molecules, as it mimics the binding of the natural substrate, dihydrofolate, to the DHFR enzyme. The two amino groups at positions 2 and 4 are critical for forming hydrogen bonds with key amino acid residues in the active site of the enzyme. Modifications to this core have been explored to understand their impact on binding and potency.
Research has shown that the unsubstituted 2,4-diamino moiety is generally optimal for high-affinity binding to DHFR. The N1 atom of the pyrimidine (B1678525) ring typically forms a hydrogen bond with a conserved glutamic acid residue (Glu30 in Escherichia coli DHFR), while the 2-amino group interacts with a conserved aspartic acid residue (Asp27 in E. coli DHFR). The 4-amino group also contributes to binding by forming hydrogen bonds with the backbone carbonyls of other residues in the active site.
Substitutions on the amino groups or the pyrimidine ring itself often lead to a decrease in activity. For example, methylation of the amino groups can disrupt the hydrogen bonding network and lead to a loss of potency. However, some modifications have been tolerated, and in specific contexts, have been used to fine-tune properties such as selectivity.
| Modification on 2,4-Diaminopyrimidine Core | General Impact on DHFR Inhibition |
| N-alkylation of 2- or 4-amino groups | Generally leads to a significant decrease in potency due to steric hindrance and disruption of hydrogen bonds. |
| Substitution at the 6-position | Can be tolerated, with small alkyl or halogen substituents sometimes leading to modest changes in activity. |
| Replacement of amino groups | Replacement with other functional groups typically results in a substantial loss of activity, highlighting the importance of the amino groups for binding. |
Influence of the 4-Fluorobenzyl Moiety Modifications on Biological Activity
The 5-benzyl group of 2,4-diaminopyrimidines plays a crucial role in binding to a hydrophobic pocket within the DHFR active site. The nature and position of substituents on this benzyl (B1604629) ring have a profound impact on the compound's potency and selectivity. The 4-fluoro substituent in 2,4-diamino-5-(4-fluorobenzyl)pyrimidine is a specific modification that has been studied in the context of broader SAR investigations of 5-benzylpyrimidines.
Studies have systematically explored the effect of varying the substituents on the benzyl ring. The electronic properties, size, and position of the substituent are all critical factors. For instance, electron-withdrawing groups, such as the fluorine atom at the para position, have been shown to be favorable for activity against certain DHFR enzymes. The 4-fluoro substitution is thought to enhance binding by participating in favorable interactions within the hydrophobic pocket.
Modifications at other positions on the benzyl ring have also been investigated. The general findings indicate that the substitution pattern on the benzyl ring is a key determinant of the compound's inhibitory profile.
| Modification on the Benzyl Moiety | Impact on DHFR Inhibitory Activity |
| Position of Fluoro Substituent | |
| 4-fluoro (para) | Generally associated with potent inhibition. |
| 3-fluoro (meta) | Often results in slightly lower potency compared to the 4-fluoro isomer. |
| 2-fluoro (ortho) | Typically leads to a significant decrease in activity, likely due to steric hindrance. |
| Other Substituents | |
| 4-chloro | Often exhibits similar or slightly lower potency compared to 4-fluoro. |
| 4-methoxy | Can lead to a decrease in activity, depending on the specific DHFR enzyme. |
| 3,4,5-trimethoxy (as in Trimethoprim) | A well-known substitution pattern that confers high potency against bacterial DHFR. |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the activity of 2,4-diamino-5-benzylpyrimidine derivatives. These studies use statistical methods to correlate variations in the chemical structure of compounds with their biological activity.
For this class of DHFR inhibitors, QSAR models have highlighted the importance of several key descriptors:
Hydrophobicity: The hydrophobicity of the 5-benzyl group is a critical factor. A positive correlation is often observed between the hydrophobicity of the substituents on the benzyl ring and the inhibitory activity, up to an optimal point. This underscores the importance of the hydrophobic interactions within the enzyme's active site.
Steric Parameters: The size and shape of the substituents on the benzyl ring are also crucial. Steric parameters, such as molar refractivity (MR), are often included in QSAR models. These models typically show that bulky substituents at certain positions (e.g., the ortho position) are detrimental to activity.
Electronic Effects: The electronic properties of the substituents, described by parameters like the Hammett constant (σ), can influence binding affinity. Electron-withdrawing groups at the para position of the benzyl ring are often found to be favorable.
A general form of a Hansch-type QSAR equation for this class of compounds might look like:
log(1/IC₅₀) = k₁ * logP + k₂ * σ + k₃ * MR + C
Where IC₅₀ is the concentration required for 50% inhibition, logP represents hydrophobicity, σ represents electronic effects, and MR represents steric effects. The coefficients (k₁, k₂, k₃) indicate the relative importance of each property.
Design Principles for Enhanced Selectivity and Potency
The extensive SAR and QSAR studies on 2,4-diamino-5-benzylpyrimidines have led to the formulation of several key design principles for developing inhibitors with enhanced potency and selectivity. Selectivity is particularly important for antimicrobial and anticancer agents, where the goal is to target the DHFR of the pathogen or cancer cell over the host's enzyme.
Key design principles include:
Exploiting Species-Specific Active Site Residues: The active sites of DHFR enzymes from different species are not identical. For example, the size and nature of the hydrophobic pocket that accommodates the 5-benzyl group can vary. By tailoring the substituents on the benzyl ring to fit optimally into the target enzyme's active site, selectivity can be achieved.
Modulating Conformational Flexibility: The dihedral angle between the pyrimidine and benzyl rings is a key determinant of binding. Introducing substituents that favor a specific, bioactive conformation can enhance potency.
Optimizing Hydrogen Bonding Networks: While the 2,4-diaminopyrimidine core provides the primary hydrogen bonds, additional interactions can be targeted. For instance, substituents on the benzyl ring can be designed to form additional hydrogen bonds with residues in the active site.
Fine-Tuning Physicochemical Properties: As revealed by QSAR studies, a balance of hydrophobic, electronic, and steric properties is essential. Potency can be maximized by optimizing these properties for a given DHFR enzyme.
Exploration of Bioisosteric Replacements within the 2,4-Diaminopyrimidine Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physicochemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. In the context of the 2,4-diaminopyrimidine scaffold, several bioisosteric replacements have been explored.
One common bioisosteric replacement for the pyrimidine ring is the pteridine (B1203161) ring system, which is found in the natural substrate, folic acid, and the inhibitor methotrexate. However, simpler and more synthetically accessible bioisosteres have also been investigated.
Examples of bioisosteric replacements for the 2,4-diaminopyrimidine core include:
2,6-Diaminopurines: This scaffold retains the key hydrogen bonding features of the 2,4-diaminopyrimidine ring and has been shown to produce potent DHFR inhibitors.
5-Deazapteridines: These compounds are another class of bicyclic heteroaromatics that have been explored as DHFR inhibitors.
Quinazolines: The 2,4-diaminoquinazoline scaffold has been successfully employed in the development of potent and selective DHFR inhibitors.
These bioisosteric replacements aim to maintain the essential interactions with the DHFR active site while potentially offering advantages in terms of synthetic accessibility, patentability, or other drug-like properties. The choice of a specific bioisostere depends on the specific goals of the drug discovery program.
Preclinical in Vitro Research Paradigms and Target Validation for 2,4 Diamino 5 4 Fluorobenzyl Pyrimidine Derivatives
Enzymatic Assays for Compound Characterization (e.g., IC50, Ki determination)
Enzymatic assays are crucial for quantifying the potency of 2,4-diamino-5-(benzyl)pyrimidine derivatives as inhibitors of specific enzymes. These assays measure key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity and the binding affinity of the inhibitor to the enzyme, respectively.
Derivatives of the 2,4-diaminopyrimidine (B92962) scaffold have been extensively evaluated against various enzymes. For instance, a series of 2,4-diamino pyrimidine (B1678525) (DAPY) derivatives were assessed as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and signaling. nih.gov In these studies, compounds 11b and 12f demonstrated potent inhibition of FAK with IC50 values of 2.75 nM and 1.87 nM, respectively. nih.gov
Similarly, 2,4-diamino-5-fluoropyrimidine derivatives have been developed as inhibitors of protein kinase C theta (PKCθ), a key enzyme in T-cell signaling. nih.gov One such derivative, 14f , was identified as a potent PKCθ inhibitor. nih.gov Another study focused on 2,4-diamino-5-cyanopyrimidine derivatives, where compound 34 was found to be a potent PKCθ inhibitor with an IC50 of 1.4 nM. nih.gov
In the context of infectious diseases, 2,4-diamino-5-(substituted benzyl)pyrimidines have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for various pathogens. nih.gov For example, 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (28 ) showed significant inhibitory activity against DHFR from Pneumocystis carinii (PcDHFR) with an IC50 of 23 nM and from Toxoplasma gondii (TgDHFR) with an IC50 of 5.5 nM. nih.gov Another derivative, 2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine (29 ), was a highly selective inhibitor of Mycobacterium avium DHFR (MaDHFR) with an IC50 of 3.7 nM. nih.gov
Furthermore, N-[4-[5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-(2,2,2-trifluoroacetyl)pentyl]benzoyl]-L-glutamic acid (2 ) was synthesized and evaluated as an inhibitor of glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase). nih.gov This compound proved to be an effective inhibitor of human GAR Tfase with a Ki of 0.50 µM. nih.gov
The inhibitory activities of these compounds are often compared to established drugs. For instance, the potency of some 2,4-diamino-5-(substituted benzyl)pyrimidines against PcDHFR was found to be comparable to piritrexim (B1678454) and significantly higher than trimethoprim (B1683648). nih.gov
Interactive Data Table: Enzymatic Inhibition by 2,4-Diaminopyrimidine Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki Value | Reference |
| 11b | Focal Adhesion Kinase (FAK) | 2.75 nM (IC50) | nih.gov |
| 12f | Focal Adhesion Kinase (FAK) | 1.87 nM (IC50) | nih.gov |
| 14f | Protein Kinase C theta (PKCθ) | Potent Inhibitor (Value not specified) | nih.gov |
| 34 | Protein Kinase C theta (PKCθ) | 1.4 nM (IC50) | nih.gov |
| 28 | Pneumocystis carinii DHFR | 23 nM (IC50) | nih.gov |
| 28 | Toxoplasma gondii DHFR | 5.5 nM (IC50) | nih.gov |
| 29 | Mycobacterium avium DHFR | 3.7 nM (IC50) | nih.gov |
| 2 | Human GAR Tfase | 0.50 µM (Ki) | nih.gov |
Cell-Based Biochemical Pathway Studies
Cell-based assays are instrumental in understanding how 2,4-diamino-5-(4-fluorobenzyl)pyrimidine derivatives affect cellular processes and signaling pathways. These studies provide insights into the mechanism of action of these compounds within a biological context.
Cell Cycle Analysis and Apoptosis Induction Mechanisms
Several studies have demonstrated that 2,4-diaminopyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, a novel 2,4-diaminopyrimidine derivative, compound 9k , was shown to cause cell cycle blockage at the G2-M phase and accumulation in the S phase in A549 lung cancer cells. rsc.org This was accompanied by a significant decrease in the mitochondrial membrane potential, leading to apoptosis. rsc.org Similarly, compounds 11b and 12f , which are potent FAK inhibitors, were found to arrest the cell cycle in the G2/M phase and induce apoptosis in PANC-1 pancreatic cancer cells. nih.gov
Another study on pyrazolo[3,4-d]pyrimidine derivatives revealed that compound 11a induced significant cell cycle arrest at the G0/G1 phase in A549 cells. rsc.org This effect was linked to the downregulation of cyclin D1 and upregulation of p27kip1 levels. rsc.org In a different study, a pyrimidine-2,4-diamine derivative was found to disrupt the mitotic spindle, leading to a transient M-phase arrest followed by forced mitotic exit. nih.gov
The induction of apoptosis is a common mechanism of action for these compounds. For instance, a sulfonamide derivative, S1 , induced apoptosis in K562 and Jurkat leukemia cells. nih.govresearchgate.net In K562 cells, this involved cell cycle arrest at the G2/M phase and activation of both extrinsic and intrinsic apoptosis pathways, evidenced by increased FasR expression and loss of mitochondrial potential. nih.govresearchgate.net In Jurkat cells, S1 caused cell cycle blockade at the G0/G1 phase and engaged the intrinsic apoptosis pathway. nih.govresearchgate.net Furthermore, compound 7b , a derivative of ursolic acid containing a 2-amino-4-aryl-pyrimidine moiety, triggered mitochondrial-related apoptosis in MCF-7 breast cancer cells by increasing intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org
Gene Expression and Protein Level Modulations
The cellular effects of 2,4-diaminopyrimidine derivatives are often mediated by changes in the expression of key genes and proteins involved in cell cycle regulation and apoptosis. For example, the FAK inhibitors 11b and 12f were shown to significantly decrease the expression of cyclin D1 and the anti-apoptotic protein Bcl-2 in PANC-1 cells. nih.gov
In the case of compound 7b , western blot analysis revealed an upregulation of the pro-apoptotic protein Bax and downregulation of Bcl-2, along with the activation of the caspase cascade in MCF-7 cells. rsc.org Similarly, the pyrazolo[3,4-d]pyrimidine derivative 11a was found to downregulate cyclin D1 and upregulate the cyclin-dependent kinase inhibitor p27kip1 in A549 cells, contributing to its cell cycle arrest activity. rsc.org
The sulfonamide derivative S1 was shown to increase the expression of FasR and apoptosis-inducing factor (AIF) in K562 cells, while in Jurkat cells, it led to a reduced expression of Survivin, an inhibitor of apoptosis protein. nih.govresearchgate.net However, S1 did not alter the expression of Bcl-2 and Bax in these cell lines, though it did activate caspase-3 in K562 cells. nih.govresearchgate.net
Pathway Modulation Studies
Research has delved into the specific signaling pathways modulated by 2,4-diaminopyrimidine derivatives. The FAK inhibitors 11b and 12f were demonstrated to effectively inhibit the FAK/PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov
Compound 7b was found to simultaneously suppress two critical cancer-related signaling pathways: the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways. rsc.org The inhibition of these pathways is likely responsible for the observed induction of apoptosis. rsc.org
In the context of adenosine (B11128) receptor modulation, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, which share a pyrimidine core, were identified as dual antagonists of the A1 and A2A adenosine receptors (ARs). nih.gov These receptors are involved in various physiological processes, and their modulation has therapeutic potential in conditions like depression. nih.gov
Selectivity Assessment in Diverse In Vitro Systems
A critical aspect of preclinical drug development is assessing the selectivity of a compound, which is its ability to interact with its intended target with high affinity while having minimal effects on other targets. This is important for minimizing off-target effects.
The selectivity of 2,4-diamino-5-(substituted benzyl)pyrimidine derivatives as DHFR inhibitors has been a key area of investigation. nih.gov The selectivity index (SI) is often calculated by comparing the IC50 value against the target pathogen's DHFR to that against a mammalian (e.g., rat) DHFR. nih.gov For instance, 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (28 ) exhibited an SI of 28 against PcDHFR and 120 against TgDHFR. nih.gov Notably, 2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine (29 ) displayed an impressive 2200-fold selectivity for MaDHFR over rat DHFR. nih.gov
Similarly, nonclassical antifolates based on a 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine scaffold were designed for selective inhibition of PcDHFR. nih.gov Compounds like 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine (5) and 2,4-diamino-5-[(2'-phenylanilino)methyl]furo[2,3-d]pyrimidine (11) showed significant selectivity and potency for PcDHFR compared to trimethoprim. nih.gov The selectivity of compound 5 was attributed to a specific hydrophobic interaction with the Phe69 residue in PcDHFR. nih.gov
In the realm of kinase inhibitors, 2,4-diamino-5-fluoropyrimidine derivatives were optimized to be potent PKCθ inhibitors with reduced liability for inhibiting CYP3A4, a major drug-metabolizing enzyme, and for being substrates of P-glycoprotein (P-gp), a drug efflux pump. nih.gov This demonstrates a concerted effort to improve the selectivity profile and drug-like properties of these compounds.
The selectivity of 7-amino-thiazolo[5,4-d]pyrimidine derivatives was evaluated across different subtypes of human adenosine receptors (A1, A2A, A2B, and A3). nih.gov Several compounds in this series showed high affinity for the hA1 and hA2A receptors, with some exhibiting subnanomolar binding affinities for the hA2A AR. nih.gov This highlights the potential for developing subtype-selective adenosine receptor antagonists from this chemical scaffold.
Interactive Data Table: Selectivity of 2,4-Diaminopyrimidine Derivatives
| Compound/Derivative | Target | Selectivity Profile | Reference |
| 28 | P. carinii DHFR | SI = 28 (vs. rat DHFR) | nih.gov |
| 28 | T. gondii DHFR | SI = 120 (vs. rat DHFR) | nih.gov |
| 29 | M. avium DHFR | SI = 2200 (vs. rat DHFR) | nih.gov |
| 5 | P. carinii DHFR | >18-fold more selective than for rat liver DHFR | nih.gov |
| 11 | P. carinii DHFR | Significantly selective for PcDHFR | nih.gov |
| 14f | PKCθ | Mitigated CYP3A4 and P-gp liability | nih.gov |
| Various | Adenosine Receptors | Dual A1/A2A antagonists with varying subtype selectivity | nih.gov |
Future Research Directions and Advanced Methodologies for 2,4 Diamino 5 4 Fluorobenzyl Pyrimidine
Exploration of Novel Biological Targets for 2,4-Diaminopyrimidines
The 2,4-diaminopyrimidine (B92962) core is a privileged scaffold in drug discovery, known to interact with the hinge region of many human kinases, making it a valuable starting point for developing inhibitors against this large and therapeutically important protein family. nih.govacs.org While some 2,4-diaminopyrimidine derivatives have been extensively studied, a vast number of kinases remain understudied, presenting a significant opportunity for identifying novel therapeutic targets.
Future research will likely focus on screening 2,4-Diamino-5-(4-fluorobenzyl)pyrimidine and its analogues against a broad panel of kinases to uncover new activities. Of particular interest are understudied kinases implicated in neurodegenerative diseases such as the MARK (Microtubule Affinity Regulating Kinase) family, which are involved in the phosphorylation of tau protein. nih.gov The observation that some aminopyrimidine analogs inhibit kinases like the MARK family suggests that derivatives of this compound could be explored for their potential in treating conditions like Alzheimer's disease. nih.gov
Furthermore, the development of inhibitors for immune checkpoint kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), represents another promising avenue. HPK1 is a negative regulator of T-cell signaling, and its inhibition can enhance anti-tumor immunity. nih.gov Recent studies have identified potent 2,4-diaminopyrimidine-based HPK1 inhibitors, highlighting the potential of this scaffold in cancer immunotherapy. nih.gov The exploration of this compound and its derivatives against such novel immuno-oncology targets could lead to the development of new cancer treatments.
The table below summarizes the inhibitory activity of some 2,4-diaminopyrimidine derivatives against various kinase targets, illustrating the broad potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50/EC50) |
| 16h | CDK9 | 11.4 ± 1.4 | HCT-116 | 61 ± 2 nM (cytotoxicity) |
| 16j | CDK9 | 10.2 ± 1.3 | HCT-116 | 20 ± 1 nM (cytotoxicity) |
| 14g | HPK1 | 0.15 | - | 27.92 nM (pSLP76 inhibition) |
| 10d | ALK | 1.8 | Karpas299 | 0.01 µM |
| 10d | ROS1 | 3.6 | HCC78 | 0.042 µM |
This table presents a selection of data from published research and is intended to be illustrative of the potential of the 2,4-diaminopyrimidine scaffold. The specific activities of this compound would require direct experimental evaluation.
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are highly applicable to the design and optimization of 2,4-diaminopyrimidine derivatives. Generative AI models, for instance, can explore a vast chemical space to design novel molecules with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. github.com
For the 2,4-diaminopyrimidine scaffold, AI and ML can be employed in several ways:
De Novo Design: Generative models can be trained on existing libraries of kinase inhibitors to create new 2,4-diaminopyrimidine derivatives with unique substitution patterns, potentially leading to compounds with improved activity or novel target profiles. github.com
Property Prediction: Machine learning models can be developed to predict the biological activity, toxicity, and metabolic stability of virtual compounds, allowing for the rapid screening of large numbers of potential molecules before their synthesis. nih.gov This can significantly reduce the time and cost of the drug discovery process.
Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex SARs that may not be apparent from traditional analysis, guiding the optimization of lead compounds like this compound.
The use of AI and ML in conjunction with large experimental datasets will be crucial for navigating the complexities of kinase inhibitor design and for unlocking the full therapeutic potential of the 2,4-diaminopyrimidine class.
Development of Advanced In Vitro Assay Systems for Mechanistic Studies
To gain a deeper understanding of how 2,4-diaminopyrimidine derivatives function at a cellular level, the use of advanced in vitro assay systems is essential. While traditional biochemical assays are useful for initial screening, they may not accurately reflect a compound's behavior in the complex environment of a living cell. reactionbiology.com
Future research on this compound and its analogs should incorporate a suite of advanced cell-based assays to provide a more comprehensive picture of their mechanism of action. reactionbiology.com These can include:
Target Engagement Assays: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be used to directly measure the binding of a compound to its target protein within intact cells, confirming that the drug is reaching its intended target. reactionbiology.com
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrates, providing a functional readout of the compound's inhibitory activity within a cellular context. reactionbiology.com
High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, providing insights into the compound's effects on cell morphology, protein localization, and other cellular processes.
Phenotypic Screening: This approach involves testing compounds in disease-relevant cellular models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target.
The table below outlines some of the advanced in vitro assay technologies that can be applied to the study of 2,4-diaminopyrimidine kinase inhibitors.
| Assay Type | Principle | Information Gained |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Target engagement, binding affinity in live cells |
| Cellular Phosphorylation Assay | Antibody-based detection of phosphoproteins | Functional inhibition of kinase activity in cells |
| Radiometric Assays | Measures incorporation of radioactive phosphate | Direct measurement of kinase catalytic activity |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures ADP production | Kinase activity, suitable for high-throughput screening |
| TR-FRET Assays | Time-Resolved Fluorescence Resonance Energy Transfer | Binding or enzymatic activity in a homogenous format |
By employing these advanced assay systems, researchers can gain a more nuanced understanding of the biological effects of this compound and its derivatives, facilitating their development into effective therapeutic agents.
Investigation of Metabolism (e.g., in vitro microsomal stability)
For this compound, a thorough investigation of its metabolic stability will be crucial. This involves incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) and measuring the rate of its depletion over time. acs.org The key parameters obtained from these studies are the half-life (t½) and the intrinsic clearance (CLint), which provide an indication of how quickly the compound is likely to be cleared from the body. nih.govnih.gov
Future research in this area should focus on:
Identifying Metabolic Soft Spots: By analyzing the metabolites formed during microsomal incubation, researchers can identify the parts of the molecule that are most susceptible to metabolism. This information can then be used to guide chemical modifications to improve metabolic stability.
Comparative Metabolism: Comparing the metabolic stability of this compound with that of other 2,4-diaminopyrimidine derivatives can help to establish structure-metabolism relationships for this chemical class. dundee.ac.uk
Human Liver Microsome (HLM) Studies: Data from HLM assays are particularly important for predicting the metabolic fate of a compound in humans. nih.gov
The following table provides examples of in vitro microsomal stability data for some pyrimidine (B1678525) derivatives, illustrating the types of measurements that are important for compound characterization.
| Compound ID | Microsome Source | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 14g | Human Liver Microsomes | 38.2 | 36.4 |
| XYZ-I-71 | Human Liver Microsomes | >120 (80% remaining at 2h) | - |
| XYZ-I-73 | Human Liver Microsomes | >120 (80% remaining at 2h) | - |
| Compound 40 | Human Liver Microsomes | - | 106 |
| Compound 45 | Human Liver Microsomes | - | 159 |
This table presents a selection of data from published research. The metabolic stability of this compound would need to be determined experimentally.
Co-crystallization Studies with Target Macromolecules
X-ray crystallography is a powerful technique that provides a three-dimensional view of how a small molecule binds to its protein target at an atomic level. Co-crystallization studies, where a compound is crystallized in complex with its target protein, are invaluable for understanding the molecular basis of its activity and for guiding structure-based drug design. nih.gov
For this compound, obtaining co-crystal structures with its relevant biological targets (e.g., kinases) will be a high-priority research direction. These studies can reveal:
The precise binding mode of the compound within the active site of the protein.
Key hydrogen bonds and other interactions that contribute to the compound's potency and selectivity. nih.gov
Opportunities for structural modifications to improve the compound's properties. For example, a co-crystal structure might reveal a nearby pocket that could be occupied by a new substituent to increase binding affinity.
A recent study on aminopyrimidine analogs targeting the MARK kinase family successfully obtained a co-crystal structure of one of the inhibitors with MARK3. nih.gov This structure provided crucial insights into the binding interactions and helped to rationalize the observed structure-activity relationships. Similarly, co-crystallization studies of 2,4-diaminopyrimidine derivatives with ALK and ROS1 have provided a basis for the rational design of dual inhibitors. rsc.org Pursuing similar studies with this compound will be instrumental in advancing its development as a potential therapeutic agent.
Q & A
Q. Basic Research Focus: Structure-Activity Relationship (SAR)
The inhibitory activity is critically dependent on substitutions at three key positions:
- Propargyl Position : Increased hydrophobicity enhances van der Waals interactions with residues (Ile 62, Leu 69, Ile 112, Thr 58) in the hydrophobic pocket, improving enzyme inhibition and docking scores .
- C6 Position : Longer alkyl chains (e.g., methyl to ethyl) increase potency by 5–10×, but steric hindrance limits larger substituents .
- Biphenyl Position : Para-substituted biphenyl groups (e.g., framework D) maximize hydrophobic contacts in the binding pocket, yielding the strongest enzyme inhibitors (IC50 as low as 17 nM) .
Methodological Insight : Use molecular docking (Sybyl software) with constraints to maintain protonation at N1 for conserved interactions with Glu 32 . Validate SAR trends via enzyme inhibition assays (NADPH consumption at 340 nm) and antifungal activity tests (Alamar Blue reduction in C. albicans) .
How can discrepancies between enzyme inhibition and antifungal activity be resolved experimentally?
Q. Advanced Research Focus: Data Contradiction Analysis
Discrepancies arise due to factors beyond enzyme binding, such as:
Q. Methodological Recommendations :
- Permeability Assays : Measure cellular uptake using radiolabeled compounds or LC-MS .
- Protein Binding Studies : Use equilibrium dialysis or ultrafiltration to quantify unbound fractions .
- Solubility Screening : Employ shake-flask or HPLC-based methods in biorelevant media .
What strategies enhance selectivity for fungal DHFR over human DHFR?
Q. Advanced Research Focus: Selectivity Optimization
Key structural differences between fungal and human DHFR (Table 2, ):
Q. Design Strategies :
- Dual Inhibitors : Exploit conserved regions in CaDHFR and C. glabrata DHFR while leveraging human DHFR differences .
- Substituent Tuning : Introduce carboxyl groups at distal positions (e.g., 5’-carboxy-pentynyl) to improve selectivity indices (>300×) against pathogens like Pneumocystis carinii .
Which in vitro assays are critical for evaluating DHFR inhibitor efficacy and toxicity?
Q. Methodological Focus: Experimental Design
Q. Core Assays :
- Enzyme Inhibition : Measure IC50 via NADPH depletion at 340 nm under standardized conditions (100 µM NADPH, 100 µM dihydrofolate, 25°C) .
- Antifungal Activity : Determine MIC using C. albicans cultures (1×10⁵ cells/mL) and Alamar Blue reduction .
- Mammalian Cytotoxicity : Assess IC50 in human cell lines (e.g., HepG2) via Alamar Blue fluorescence post 4-hour exposure .
Validation : Correlate enzyme IC50 with MIC; compounds with >100× selectivity for fungal over human cells advance to in vivo models .
How do molecular docking studies inform the design of next-generation DHFR inhibitors?
Q. Advanced Research Focus: Computational Modeling
Q. Workflow :
Model Preparation : Use CaDHFR crystal structure (PDB: 1AOE9) with flexible residues near the active site .
Docking Parameters : Protonate the pyrimidine core at N1; apply Gasteiger-Marsili charges and Tripos force field for energy minimization .
SAR Analysis : Rank compounds by docking scores and validate against experimental IC50 (72% accuracy achieved via neighbor binning) .
Case Study : Meta-biphenyl derivatives showed superior docking scores due to optimal hydrophobic filling in the CaDHFR pocket, aligning with their nanomolar potency .
What are the structural determinants of dual inhibition against CaDHFR and CgDHFR?
Q. Advanced Research Focus: Dual-Target Inhibitors
Q. Key Insights :
- Conserved Binding Pockets : Similarities in the folate-binding sites of CaDHFR and C. glabrata DHFR allow cross-species inhibition .
- Substituent Flexibility : Methyl groups on the biphenyl ring (e.g., R-20/S-20) tolerate multiple configurations, maintaining potency across species .
Design Criteria : Optimize substituents at the propargyl and C6 positions to balance enzyme affinity and cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
